3,3-Dimethyl-1-nitrobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1-nitrobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4-5-7(8)9/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQJMPLFMPCOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307556 | |
| Record name | Butane, 3,3-dimethyl-1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2625-27-6 | |
| Record name | Butane, 3,3-dimethyl-1-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2625-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 3,3-dimethyl-1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,3 Dimethyl 1 Nitrobutane and Analogous Primary Nitroalkanes
Classical Approaches to Nitroalkane Synthesis
Classical methods for preparing nitroalkanes have been well-established for over a century and remain fundamental in organic synthesis. These routes typically begin with functionalized alkanes, such as alkyl halides, and introduce the nitro group via a substitution reaction.
Nitration of Alkyl Halides
The reaction of alkyl halides with a nitrite (B80452) salt is a cornerstone for the synthesis of primary nitroalkanes. This method's outcome is significantly influenced by the choice of the metal nitrite and reaction conditions due to the ambident nature of the nitrite ion. dalalinstitute.com Two of the most prominent named reactions in this category are the Victor-Meyer reaction and the Kornblum reaction. nih.gov
Victor-Meyer Reaction with Silver Nitrite
The Victor-Meyer reaction involves the treatment of an alkyl halide (typically a bromide or iodide) with silver nitrite (AgNO₂). researchgate.net This method is particularly effective for the preparation of primary nitroalkanes. The reaction is generally conducted in a solvent like diethyl ether or ethanol. A significant aspect of this reaction is the covalent character of the silver-nitrite bond. This characteristic is believed to influence the reaction pathway, favoring attack from the nitrogen atom of the nitrite ion, which leads to the formation of the C-N bond characteristic of nitroalkanes. bch.ro While effective for primary halides, the reaction is less suitable for secondary and tertiary halides, which tend to yield larger proportions of alkyl nitrites and elimination products. researchgate.net
Kornblum Reaction with Alkali Metal Nitrites
The Kornblum reaction provides an alternative to the Victor-Meyer method, utilizing more economical alkali metal nitrites, such as sodium nitrite (NaNO₂) or potassium nitrite (KNO₂). nih.gov A key innovation in the development of this reaction was the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents effectively solvate the alkali metal cation, leaving a relatively "bare" nitrite anion as the nucleophile. This environment facilitates the nucleophilic substitution, and notably, promotes attack through the nitrogen atom, leading to good yields of the primary nitroalkane. researchgate.net The reaction is generally most efficient for primary alkyl iodides and bromides.
The table below illustrates typical yields for the Kornblum reaction with a primary alkyl halide.
| Alkyl Halide | Nitrite Salt | Solvent | Nitroalkane Yield | Alkyl Nitrite Yield |
| 1-Bromooctane | NaNO₂ | DMF | 55-60% | Not specified |
| 1-Iodooctane | NaNO₂ | DMF | ~60% | Not specified |
Data compiled from various sources on the Kornblum reaction.
Mechanistic Discernment of Ambident Nitrite Nucleophilicity
The nitrite ion (NO₂⁻) is a classic example of an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the nitrogen atom and the oxygen atom. youtube.com Attack from the nitrogen atom on an alkyl halide yields a nitroalkane (R-NO₂), while attack from an oxygen atom results in the formation of an alkyl nitrite (R-ONO). The regioselectivity of this reaction is a subject of mechanistic interest and is heavily influenced by the reaction conditions.
The Hard and Soft Acids and Bases (HSAB) principle is often invoked to rationalize the observed product distributions. dalalinstitute.com
Victor-Meyer Reaction: The silver ion (Ag⁺) is a soft acid and interacts strongly with the halide leaving group, promoting its departure and generating significant carbocation character at the alkyl carbon in a more Sₙ1-like transition state. The carbocation is a hard acid. The more electronegative oxygen atom of the nitrite ion is considered the harder nucleophilic center, leading to the formation of some alkyl nitrite. However, the covalent nature of the Ag-O bond in silver nitrite reduces the availability of the oxygen's lone pairs, making the softer nitrogen atom the more probable point of attack in an Sₙ2-like fashion, which is dominant for primary halides. google.com
Kornblum Reaction: With alkali metal nitrites (e.g., NaNO₂), the bond is more ionic, resulting in a freer nitrite ion in solution. bch.ro In polar aprotic solvents like DMF, the reaction proceeds via an Sₙ2 mechanism for primary and secondary halides. The carbon atom of the alkyl halide is a soft electrophilic center. According to the HSAB principle, this soft acid prefers to react with the softer nucleophilic site of the nitrite ion, which is the nitrogen atom. This preference leads to the nitroalkane as the major product. dalalinstitute.com
Factors influencing the N- vs. O-alkylation are summarized below:
| Factor | Condition Favoring N-Alkylation (Nitroalkane) | Condition Favoring O-Alkylation (Alkyl Nitrite) |
| Reaction Mechanism | Sₙ2 | Sₙ1 |
| Alkyl Halide | Primary (RCH₂-X) | Tertiary (R₃C-X) |
| Metal Cation | Alkali metals (Na⁺, K⁺) | Silver (Ag⁺) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Protic or less polar solvents |
Direct Nitration of Alkanes
Direct nitration involves replacing a C-H bond of an alkane with a nitro group. This method is attractive for its atom economy, as it does not require pre-functionalization of the alkane. However, controlling the selectivity of this reaction can be challenging.
Vapor-Phase Nitration Protocols
Vapor-phase nitration is a high-temperature industrial process used for the nitration of volatile alkanes. libretexts.org The reaction is typically carried out by passing a mixture of the alkane and a nitrating agent, such as nitric acid (HNO₃) or nitrogen dioxide (NO₂), through a reactor at temperatures ranging from 350-500°C. google.com
The mechanism of vapor-phase nitration is understood to proceed through a free-radical chain reaction. nih.govlibretexts.org At elevated temperatures, the nitrating agent decomposes to form radicals, including the nitrogen dioxide radical (•NO₂). These radicals can abstract a hydrogen atom from the alkane to form an alkyl radical (R•). The alkyl radical then reacts with a molecule of the nitrating agent to form the nitroalkane.
A key characteristic of this method is that the high energy involved can cause the cleavage of C-C bonds in addition to C-H bonds. This results in the formation of a mixture of nitroalkanes, including those with fewer carbon atoms than the starting material. acs.org
The vapor-phase nitration of neohexane (2,2-dimethylbutane) provides a direct route to 3,3-dimethyl-1-nitrobutane. Research has detailed the distribution of mononitroparaffin products from this reaction, highlighting the lack of high selectivity inherent in this high-energy process. acs.org
Product Distribution from the Vapor-Phase Nitration of Neohexane acs.org
| Product | Percentage of Total Mononitroparaffins |
| 2,2-Dimethyl-3-nitrobutane | 29% |
| 2-Methyl-2-nitropropane | 22% |
| This compound | 17% |
| 2,2-Dimethyl-1-nitrobutane | 12% |
| Nitroethane | 9% |
| Nitromethane (B149229) | 11% |
This data demonstrates that while this compound is a significant product, it is part of a complex mixture that requires separation. acs.org
Oxidation of Nitrogen-Containing Precursors
A more selective and widely applicable approach to synthesizing primary nitroalkanes involves the oxidation of other nitrogen-containing functional groups, such as amines and oximes. These methods offer better control over the position of the nitro group.
Oxidation of Alkylamines to Nitroalkanes
The direct oxidation of primary amines to the corresponding nitro compounds is a valuable synthetic transformation, particularly for structures where direct nitration is impractical. acs.org This method is especially effective for the synthesis of tertiary nitroalkanes from primary amines where the amino group is attached to a tertiary carbon. zioc.ru For a primary amine like 3,3-dimethyl-1-aminobutane, oxidation provides a direct route to this compound.
The reaction typically proceeds through hydroxylamine (B1172632) and nitroso intermediates. A variety of oxidizing agents have been employed for this conversion, with potassium permanganate (B83412) (KMnO₄) being a classic and effective reagent. wiley-vch.de The general transformation is as follows:
R-CH₂-NH₂ + [O] → R-CH₂-NO₂
Several oxidizing systems have been developed to achieve this transformation efficiently. The choice of reagent can be crucial for achieving good yields and avoiding side reactions.
| Oxidizing Agent/System | General Applicability & Conditions |
| Potassium Permanganate (KMnO₄) | Effective for primary amines, especially those on tertiary carbons. zioc.ru Typically performed in an alkaline solution. |
| Ozone (O₃) | A powerful oxidant; can be used in a solvent-free approach by adsorbing the amine onto silica (B1680970) gel. chemistryviews.org |
| Peroxyacids (e.g., m-CPBA) | meta-Chloroperbenzoic acid can oxidize primary amines to nitroalkanes in solvents like dichloromethane. acs.org |
| Dimethyldioxirane (DMO) | A potent but clean oxidizing agent for converting amines to nitro compounds. acs.org |
| Zirconium-catalyzed oxidation | Uses tert-butyl hydroperoxide (TBHP) with a Zr(O-t-Bu)₄ catalyst under mild conditions. wiley-vch.de |
Peracid Oxidation of Oximes
The oxidation of oximes, which are readily prepared from aldehydes or ketones, presents another reliable route to nitroalkanes. For the synthesis of primary nitroalkanes like this compound, the corresponding aldoxime (3,3-dimethylbutanal oxime) is the required precursor.
Trifluoroperacetic acid (CF₃COOOH) is a particularly potent and widely used reagent for this transformation. researchgate.netresearchgate.net It is typically generated in situ from trifluoroacetic anhydride (B1165640) and concentrated hydrogen peroxide. The reaction is generally clean and provides good yields of the desired nitroalkane. For example, acetone (B3395972) oxime is efficiently oxidized to 2-nitropropane (B154153) using this method. nih.gov
The general reaction is:
R-CH=NOH + CF₃COOOH → R-CH₂-NO₂
The high reactivity of trifluoroperacetic acid allows for the oxidation of a wide range of oximes to their corresponding nitro compounds under relatively mild conditions. nih.gov
Conversion of Alkyl Sulfonates (Mesylates and Tosylates) to Nitroalkanes
An indirect but highly effective method for preparing primary nitroalkanes starts from readily available primary alcohols. This strategy involves a two-step sequence: conversion of the alcohol to an alkyl sulfonate (a good leaving group), followed by nucleophilic substitution with a nitrite salt. nih.gov
The precursor for this compound in this route would be 3,3-dimethyl-1-butanol. This alcohol is first converted into its corresponding mesylate (methanesulfonate) or tosylate (p-toluenesulfonate) by reaction with mesyl chloride or tosyl chloride, respectively, typically in the presence of a base like pyridine.
R-CH₂-OH + MsCl → R-CH₂-OMs R-CH₂-OH + TsCl → R-CH₂-OTs
| Substrate Type | Reagent | Solvent | Reaction Time (Primary) | Typical Yield |
| Primary Tosylate | Tetrabutylammonium Nitrite (TBAN) | Toluene | 2.5 hours | Good |
| Primary Mesylate | Tetrabutylammonium Nitrite (TBAN) | Toluene | 2.5 hours | Good |
This method avoids the often harsh conditions of direct nitration and the potential for over-oxidation seen with some amine oxidation methods. nih.gov
Modern and Sustainable Synthetic Strategies
Recent research has focused on developing more sustainable and efficient methods for the synthesis of nitroalkanes, often employing catalysis and milder reaction conditions. Radical-mediated processes, in particular, have emerged as powerful tools.
Radical-Mediated Nitration of Unsaturated Hydrocarbons
The functionalization of alkenes provides a direct and atom-economical route to complex molecules. Modern radical-mediated methods allow for the regioselective introduction of a nitro group onto a carbon-carbon double bond. For the synthesis of this compound, the corresponding terminal alkene, 3,3-dimethyl-1-butene (B1661986), would be the ideal starting material. nih.gov
A significant recent development is the anti-Markovnikov hydronitration of alkenes using visible-light photoredox catalysis. researchgate.net This method allows for the direct synthesis of terminal nitroalkanes from unactivated olefins. By employing a redox-active organic nitrating reagent, such as N-nitrosuccinimide, as a source of nitryl radicals (•NO₂) in the presence of a hydrogen atom transfer (HAT) mediator, a C-NO₂ and a C-H bond are formed across the double bond with complete regioselectivity for the anti-Markovnikov product. researchgate.net This approach is highly desirable as it is catalytic and operates under mild conditions.
Other radical approaches involve the difunctionalization of alkenes, where a nitro group and another functional group are added across the double bond. For instance, the nitration-peroxidation of alkenes has been achieved using tert-butyl nitrite and tert-butyl hydroperoxide, yielding β-peroxyl nitroalkanes. acs.org Similarly, electrochemical methods have been developed for the generation of nitryl radicals from ferric nitrate (B79036), which can then be used in various nitration protocols for unsaturated hydrocarbons. nih.govresearchgate.net These methods represent the frontier of sustainable and selective nitroalkane synthesis.
Environmentally Benign Approaches Utilizing Ionic Liquids
In recent years, the principles of green chemistry have spurred the development of more sustainable synthetic methods. Ionic liquids (ILs) have emerged as promising environmentally friendly alternatives to conventional volatile organic solvents due to their low vapor pressure, thermal stability, and high solvency power. researchgate.netnih.govjchemrev.com
Ionic liquids can serve as both the solvent and catalyst in organic reactions. scispace.comauctoresonline.org Their properties can be fine-tuned by modifying the cation and anion, allowing for the design of task-specific ILs. jchemrev.com For the synthesis of primary nitroalkanes, ILs offer a medium that can enhance reaction rates and facilitate product separation and catalyst recycling. researchgate.net For instance, basic ionic liquids can provide the necessary environment for carbon-carbon bond formation processes without the need for traditional, often hazardous, bases. researchgate.net While specific examples detailing the synthesis of this compound in ionic liquids are not prevalent in the literature, the general applicability of ILs in nucleophilic substitution reactions suggests their potential utility in the synthesis of primary nitroalkanes from alkyl halides.
Another eco-friendly approach involves using aqueous media or green solvents like polyethylene (B3416737) glycol (PEG). Treating primary alkyl halides with silver nitrite in an aqueous medium has been shown to produce primary nitroalkanes in good yields. researchgate.netwiley-vch.de Similarly, using PEG400 as a solvent for the reaction of primary alkyl bromides or iodides with sodium nitrite provides a chemoselective and sustainable route to primary nitroalkanes. researchgate.net
Table 1: Properties of Selected Ionic Liquids for Organic Synthesis
| Cation | Anion | Key Properties | Potential Application in Nitroalkane Synthesis |
|---|---|---|---|
| 1-n-butyl-3-methylimidazolium ([bmim]) | Bromide ([Br]) | Good performance with oxidizing agents. researchgate.net | Solvent for oxidation reactions if needed in a multi-step synthesis. |
| 1-n-butyl-3-methylimidazolium ([bmim]) | Hexafluorophosphate ([PF6]) | Immiscible with water, allowing for easy product separation. auctoresonline.org | Biphasic reaction systems for synthesis from alkyl halides. |
Chemoselective Functionalization Techniques for Nitroalkane Scaffolds
The nitroalkane framework is highly versatile and amenable to various chemoselective functionalizations. The acidity of the α-proton allows for the formation of nitronate anions, which are potent nucleophiles in reactions like the Michael addition and Henry (nitroaldol) reaction, leading to the formation of new carbon-carbon bonds. arkat-usa.orgorganic-chemistry.org
Chemoselectivity is crucial when dealing with poly-functionalized molecules. For example, it is possible to selectively reduce the nitro group in the presence of other reducible functionalities, such as carbonyls. By choosing the appropriate reducing agent, such as changing from pinacol (B44631) borane (B79455) to phenylsilane (B129415) in an iron-catalyzed system, a nitro group can be reduced while preserving a ketone or ester group elsewhere in the molecule. cam.ac.ukresearchgate.net
Furthermore, the nitro group can act as an activating group for nucleophilic attack on adjacent positions. nih.gov This property is exploited in the functionalization of heterocyclic scaffolds. The nitro group can also participate in cycloaddition reactions, serving as a versatile handle for constructing complex molecular architectures. nih.gov
Table 2: Examples of Chemoselective Reactions on Nitroalkane Scaffolds
| Reaction Type | Reagents | Functional Group Transformation | Key Feature |
|---|---|---|---|
| C-C Bond Formation | Base, Michael Acceptor | R-NO₂ → R'-CH(R)-CH₂-NO₂ | Utilizes the nucleophilicity of the α-carbon. arkat-usa.org |
| Selective Reduction | Iron(salen) complex, H₃SiPh | R-NO₂ → R-NH₂ | Carbonyl groups are not reduced. cam.ac.ukresearchgate.net |
Specific Synthetic Pathways for this compound
Synthesis via 1-Bromo-3,3-dimethylbutane (B154914) and Silver Nitrite
The reaction of alkyl halides with metal nitrites is a classical and widely used method for the preparation of nitroalkanes. wiley-vch.de The synthesis of this compound can be achieved through the nucleophilic substitution of 1-bromo-3,3-dimethylbutane with silver nitrite (AgNO₂). This specific variant is known as the Victor-Meyer reaction. wiley-vch.de
The reaction proceeds by the displacement of the bromide ion by the nitrite ion. The nitrite ion is an ambident nucleophile, meaning it can attack from either the nitrogen or an oxygen atom. Attack from the nitrogen atom yields the desired nitroalkane (R-NO₂), while attack from the oxygen atom results in the formation of an alkyl nitrite ester (R-ONO) as a byproduct. wiley-vch.de The use of silver nitrite in a less polar solvent generally favors the formation of the nitroalkane. An improved and more environmentally friendly procedure involves carrying out the reaction in an aqueous medium, which can afford good yields of primary nitroalkanes in short reaction times. wiley-vch.de
Reaction Scheme: (CH₃)₃CCH₂CH₂Br + AgNO₂ → (CH₃)₃CCH₂CH₂NO₂ + AgBr
Table 3: Reactants and Products for the Synthesis of this compound
| Compound Name | IUPAC Name | Molecular Formula | Role in Reaction |
|---|---|---|---|
| 1-Bromo-3,3-dimethylbutane | 1-Bromo-3,3-dimethylbutane | C₆H₁₃Br | Starting Material (Alkyl Halide) |
| Silver Nitrite | Silver Nitrite | AgNO₂ | Reagent (Nitrating Agent) |
| This compound | This compound | C₆H₁₃NO₂ | Main Product |
| Silver Bromide | Silver Bromide | AgBr | Byproduct |
Comparative Analysis with Synthetic Routes to Closely Related Isomers (e.g., 3-Methyl-1-nitrobutane)
The synthesis of 3-methyl-1-nitrobutane (B1618025), an isomer of this compound, can also be accomplished via the reaction of a corresponding alkyl halide, 1-bromo-3-methylbutane (B150244), with a nitrite salt. nih.govchemicalbook.com While the fundamental reaction is the same nucleophilic substitution, the structural differences between the starting materials, 1-bromo-3,3-dimethylbutane and 1-bromo-3-methylbutane, can influence the reaction's outcome.
1-Bromo-3,3-dimethylbutane is a neopentyl-type halide. The bulky tert-butyl group is located at the β-position relative to the bromine atom. This steric hindrance can significantly slow down the rate of a direct Sₙ2 substitution reaction. Although it is a primary halide, the steric bulk might also promote competing elimination (E2) reactions or potential rearrangements if carbocationic intermediates are formed (Sₙ1-type mechanism), though the latter is less likely for primary halides under these conditions. study.com
In contrast, 1-bromo-3-methylbutane has less steric hindrance around the reaction center. sigmaaldrich.com This would likely result in a more facile Sₙ2 reaction with the nitrite ion, potentially leading to higher yields and shorter reaction times compared to its more sterically congested isomer under identical conditions.
Table 4: Comparison of Starting Materials for Isomer Synthesis
| Feature | 1-Bromo-3,3-dimethylbutane | 1-Bromo-3-methylbutane |
|---|---|---|
| IUPAC Name | 1-Bromo-3,3-dimethylbutane | 1-Bromo-3-methylbutane |
| Molecular Formula | C₆H₁₃Br | C₅H₁₁Br |
| Structural Feature | Neopentyl-type halide (highly hindered β-carbon) | Primary halide (less steric hindrance) |
| Expected Sₙ2 Reactivity | Slower due to steric hindrance | Faster |
| Potential Side Reactions | Elimination (E2) more competitive | Elimination (E2) less competitive |
Reactivity Profiles and Reaction Mechanisms of 3,3 Dimethyl 1 Nitrobutane and Primary Nitroalkanes
Nucleophilic Reactivity of Nitronate Anions in Carbon-Carbon Bond Formation
The resonance-stabilized nitronate anion is an effective nucleophile. acs.org While the negative charge is distributed between the α-carbon and the oxygen atoms, the observed reactivity in many carbon-carbon bond-forming reactions is through carbon-based nucleophilic attack. wikipedia.orgacs.org This nucleophilicity is harnessed in several important synthetic transformations. The reactions of nitronate anions with electrophiles such as benzhydrylium ions have been studied kinetically to quantify their nucleophilicity. acs.org These studies reveal that while aliphatic nitronates are more nucleophilic than aromatic ones in DMSO, this trend is reversed in aqueous solutions due to strong hydration effects that reduce the nucleophilicity of aliphatic nitronates significantly. acs.org
The Henry reaction, also known as the nitro-aldol reaction, is a classic and powerful method for forming carbon-carbon bonds. wikipedia.orgchemistry-reaction.com Discovered by Louis Henry in 1895, the reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgsynarchive.com The product of this reaction is a β-nitro alcohol. chemistry-reaction.comsciencemadness.org
The mechanism begins with the deprotonation of the primary nitroalkane at the α-carbon by a base to generate the nucleophilic nitronate anion. wikipedia.orgsciencemadness.org This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. chemistry-reaction.com The subsequent intermediate, a β-nitro alkoxide, is then protonated, typically by the conjugate acid of the base used in the first step, to yield the final β-nitro alcohol product. wikipedia.orgsciencemadness.org All steps of the Henry reaction are reversible. wikipedia.org The synthetic utility of the Henry reaction is significant because the resulting β-nitro alcohols can be readily converted into other valuable functional groups, such as nitroalkenes, α-nitro ketones, and β-amino alcohols. wikipedia.orgchemistry-reaction.com
A significant challenge in the Henry reaction is controlling the stereochemistry, as the formation of the β-nitro alcohol can create up to two new stereocenters. Consequently, much research has focused on developing stereoselective versions of this reaction. wikipedia.org Asymmetric Henry reactions aim to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the product.
This control is often achieved through the use of chiral catalysts. wikipedia.org Chiral metal complexes, employing metals such as copper, zinc, cobalt, and magnesium, are frequently used to coordinate both the nitronate and the carbonyl compound in a chiral environment, thereby directing the nucleophilic attack to one face of the carbonyl. wikipedia.orgresearchgate.netorganic-chemistry.org For example, copper(I) complexes with chiral bis(sulfonamide)-diamine ligands have been shown to be highly effective in catalyzing diastereo- and enantioselective Henry reactions. organic-chemistry.org
In addition to metal-based catalysts, organocatalysis has emerged as a powerful strategy for asymmetric Henry reactions. mdpi.com Chiral Brønsted bases, such as guanidines and cinchona alkaloids, can catalyze the reaction by forming a chiral ion pair with the nitronate, which then reacts enantioselectively with the aldehyde. mdpi.com These methods have enabled the synthesis of various β-nitro alcohols in high yields with excellent diastereoselectivities (e.g., syn/anti ratios >50:1) and enantioselectivities (up to 99% ee). researchgate.netmdpi.com The reversibility of the Henry reaction can also be exploited in stereoconvergent processes, where a mixture of starting material stereoisomers is converted into a single, highly enriched product diastereomer through crystallization-induced dynamic transformation. nih.gov
Table 2: Examples of Catalysts in Asymmetric Henry Reactions
| Catalyst Type | Metal/Core Structure | Ligand/Catalyst Example | Typical Selectivity |
| Metal Catalyst | Copper (Cu) | Bis(oxazoline) or Bis(sulfonamide)-diamine | High Enantio- and Diastereoselectivity |
| Metal Catalyst | Zinc (Zn) | Dinuclear Zinc-AzePhenol | Up to 99% ee, up to 14:1 dr |
| Metal Catalyst | Lanthanum (La) | Lanthanum-Lithium-Binaphthoxide (LLB) | High Enantioselectivity |
| Organocatalyst | Guanidine | Axially Chiral Guanidine | High Enantio- and Diastereoselectivity |
| Organocatalyst | Cinchona Alkaloid | Cinchona-derived thioureas | High Enantioselectivity |
This table summarizes different classes of catalysts used to achieve stereocontrol in the Henry reaction, highlighting the diversity of successful approaches. wikipedia.orgresearchgate.netorganic-chemistry.orgmdpi.com
Henry (Nitro-Aldol) Reaction
Synthesis of β-Nitro Alcohols
The synthesis of β-nitro alcohols from primary nitroalkanes is primarily achieved through the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed addition of a nitroalkane to the carbonyl group of an aldehyde or ketone.
Reaction Mechanism: The mechanism commences with the deprotonation of 3,3-dimethyl-1-nitrobutane at the α-carbon by a base (e.g., an alkali metal hydroxide, carbonate, or an organic base like triethylamine) to form a nucleophilic nitronate ion. This anion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent protonation of the resulting alkoxide intermediate, typically by the conjugate acid of the base or during an aqueous workup, yields the final β-nitro alcohol product. The reaction is generally reversible, particularly with ketones. wiley-vch.destackexchange.com
General Scheme for the Henry Reaction

| Reactant 1 | Reactant 2 | Base Catalyst | Solvent | Product Type |
| This compound | Aldehyde (R'-CHO) | K₂CO₃, TBAF, DBU | THF, Water, or solvent-free | β-Nitro alcohol |
| This compound | Ketone (R'-CO-R'') | Amberlyst®-A21, TBAF | THF, Alcohols | β-Nitro alcohol |
This table presents typical catalysts and solvents for the Henry reaction involving primary nitroalkanes.
Michael Addition to Activated Olefins
Primary nitroalkanes, including this compound, can act as potent nucleophiles in Michael addition reactions. This reaction involves the conjugate 1,4-addition of the nitronate anion to an α,β-unsaturated carbonyl compound or other activated olefin (e.g., nitroalkenes, α,β-unsaturated nitriles). uni.lu
Reaction Mechanism: Similar to the Henry reaction, the process is initiated by the base-catalyzed formation of the nitronate ion from this compound. This nucleophile then adds to the β-carbon of the activated olefin, which is the electrophilic site in the conjugated system. This addition breaks the carbon-carbon π-bond, creating a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate at the α-carbon yields the final 1,4-adduct, a γ-nitro carbonyl compound or a related structure.
General Scheme for the Michael Addition

| Nucleophile Precursor | Michael Acceptor (Activated Olefin) | Base Catalyst | Solvent | Product Type |
| This compound | α,β-Unsaturated Ester | DBU, Organic Bases | THF, CH₂Cl₂ | γ-Nitro Ester |
| This compound | α,β-Unsaturated Ketone (Enone) | Chiral Thioureas | DMSO, Toluene | γ-Nitro Ketone |
| This compound | Nitroolefin | Basic Catalysts | Various Organic Solvents | 1,3-Dinitroalkane |
This table illustrates common Michael acceptors and catalysts used in reactions with primary nitroalkanes.
Alkylation Reactions with Electrophilic Halides
The alkylation of primary nitroalkanes with electrophilic halides provides a direct method for forming a new carbon-carbon bond at the α-position. The reaction proceeds via the nucleophilic nitronate anion.
Reaction Mechanism and Challenges: Upon treatment with a base, this compound forms its corresponding nitronate anion. This anion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen atoms of the nitro group. Reaction with an alkyl halide can therefore lead to two possible products: the desired C-alkylated nitroalkane or the undesired O-alkylated nitronic ester. nih.govyoutube.com
The O-alkylation pathway is often a significant competing reaction, which can lead to the formation of carbonyl compounds as byproducts. nih.gov To overcome this challenge and favor C-alkylation, modern synthetic methods often employ transition-metal catalysis. For instance, nickel- or copper-catalyzed systems have been developed that facilitate the coupling of nitroalkanes with various alkyl halides, including primary, secondary, and tertiary halides, often proceeding through a radical-based mechanism rather than a simple SN2 pathway. nih.govorgsyn.orgudel.edu
General Scheme for C- vs. O-Alkylation of Nitronates

| Nitroalkane | Electrophilic Halide | Catalyst/Conditions | Major Product |
| Primary Nitroalkane | Primary Alkyl Iodide | Ni catalyst / Diethylzinc | C-Alkylated Product |
| Primary Nitroalkane | Alkyl Bromide | Photoredox/Nickel dual catalysis | C-Alkylated Product |
| Primary Nitroalkane | Benzyl Bromide | Cu(I) catalyst | C-Alkylated Product |
This table summarizes modern catalytic approaches that favor C-alkylation of nitroalkanes.
Mannich-Type Reactions with Imines and Formaldehyde
The acidic α-protons of this compound allow it to participate as the nucleophilic component in Mannich-type reactions. A key example is the nitro-Mannich reaction, or aza-Henry reaction, which involves the addition of the nitroalkane to an imine.
Reaction Mechanism: In the presence of a suitable catalyst (which can be a Lewis acid or an organocatalyst), the nitroalkane is deprotonated to form the nitronate anion. udel.edu This nucleophile then adds to the electrophilic carbon of the imine C=N double bond. A final protonation step yields the β-nitroamine product. This reaction is a powerful tool for synthesizing 1,2-diamine precursors. udel.edu The reaction can be performed enantioselectively using chiral catalysts.
General Scheme for the Nitro-Mannich Reaction

| Nucleophile Precursor | Electrophile | Catalyst | Product Type |
| This compound | N-sulfonyl imine | Yb(OiPr)₃ | β-Nitroamine |
| This compound | N-Boc protected imine | Cu/Sm heterobimetallic complex | syn-β-Nitroamine |
| This compound | Imine | Chiral Brønsted Acid/Base | Enantiomerically enriched β-Nitroamine |
This table shows examples of electrophiles and catalysts used in nitro-Mannich reactions.
Transformations Involving the Nitro Group Functionality
The nitro group is one of the most versatile functional groups in organic synthesis due to the wide array of transformations it can undergo.
Reductive Transformations of the Nitro Group
The reduction of the nitro group is a common and highly useful transformation, providing access to various nitrogen-containing functional groups, most notably primary amines.
Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of nitroalkanes to their corresponding primary amines. thieme-connect.com
General Scheme for Catalytic Hydrogenation of a Nitroalkane

| Substrate | Catalyst | Hydrogen Source | Solvent | Product |
| This compound | Pd/C | H₂ gas | Ethanol, Methanol (B129727) | 3,3-Dimethylbutan-1-amine |
| This compound | PtO₂ (Adams' catalyst) | H₂ gas | Acetic Acid, Ethyl Acetate | 3,3-Dimethylbutan-1-amine |
| This compound | Raney Nickel | H₂ gas | Ethanol | 3,3-Dimethylbutan-1-amine |
This table lists common catalytic systems for the reduction of primary nitroalkanes to primary amines.
Reduction to Hydroxylamine (B1172632) Derivatives
The reduction of primary nitroalkanes, such as this compound, to their corresponding hydroxylamine derivatives represents a key transformation in organic synthesis. This conversion requires careful selection of reducing agents to avoid over-reduction to the primary amine.
One effective method involves the use of samarium diiodide (SmI₂). In the presence of a proton source like methanol (MeOH), primary nitroalkanes are smoothly reduced to N-alkylhydroxylamines. vander-lingen.nl The reaction is typically rapid, often completing in minutes at room temperature. The general stoichiometry for this transformation involves four equivalents of SmI₂ per mole of the nitroalkane. vander-lingen.nl
Another common method for this selective reduction is the use of zinc dust in the presence of ammonium (B1175870) chloride (NH₄Cl) in a neutral medium. chemicalbook.com This system provides a mild and efficient route to N-alkylhydroxylamines from the corresponding nitro compounds. Diborane (B₂H₆) has also been reported as a suitable reagent for the reduction of aliphatic nitro compounds to the hydroxylamine stage. scispace.com
The table below summarizes common reagents used for the reduction of primary nitroalkanes to hydroxylamines.
| Reagent System | Conditions | Product |
| Samarium Diiodide (SmI₂) / Methanol (MeOH) | Room Temperature, Short Reaction Time | N-Alkylhydroxylamine |
| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Neutral Aqueous Medium | N-Alkylhydroxylamine |
| Diborane (B₂H₆) | Aprotic Solvent (e.g., THF) | N-Alkylhydroxylamine |
Reduction in Acidic Media
In contrast to the selective reduction to hydroxylamines, the reduction of primary nitroalkanes in acidic media typically proceeds to the corresponding primary amine. The acidic environment facilitates the complete reduction of the nitro group.
A classic and widely used method is catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere effectively reduces both aliphatic and aromatic nitro groups to primary amines. scielo.br
Alternatively, reduction using metals in acidic solutions is a common laboratory and industrial practice. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are effective for converting a nitro group (-NO₂) to an amino group (-NH₂). scielo.bracs.org The mechanism in these reactions involves the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source for the formation of water from the oxygen atoms of the nitro functionality. For aromatic nitro compounds, the process involves a two-step procedure where the nitro group is first reduced by the metal and acid catalyst, followed by the addition of a base to neutralize excess acid and yield the neutral amine. researchgate.net
Oxidative Transformations of the Nitro Group
Nef Reaction: Hydrolysis to Aldehydes or Ketones
The Nef reaction is a fundamental process for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones. researchgate.net This transformation is particularly valuable as it reverses the polarity (umpolung) of the α-carbon from nucleophilic (in the nitronate form) to electrophilic (in the carbonyl form). The reaction specifically requires a nitroalkane with at least one α-hydrogen. researchgate.net
The mechanism proceeds in two main stages:
Formation of the Nitronate Salt : The nitroalkane is first deprotonated at the α-carbon using a strong base (e.g., sodium hydroxide) to form a stable nitronate salt. researchgate.net
Acid Hydrolysis : The pre-formed nitronate salt is then added to a strong aqueous acid (e.g., sulfuric acid). scielo.br Kinetic protonation occurs on an oxygen atom of the nitronate, forming a nitronic acid (the aci-form). researchgate.net Subsequent protonation on the other oxygen leads to an iminium ion intermediate. This electrophilic intermediate is attacked by water, and after a series of proton transfers and rearrangements, it eliminates nitroxyl (B88944) (HNO), which decomposes to nitrous oxide (N₂O) and water, to yield the final carbonyl compound. researchgate.net
For a primary nitroalkane like this compound, the Nef reaction would yield 3,3-dimethylbutanal.
| Step | Description | Key Intermediates |
| 1 | Deprotonation of the primary nitroalkane with a strong base. | Nitronate Salt |
| 2 | Protonation of the nitronate salt in strong acid. | Nitronic Acid (aci-form) |
| 3 | Further protonation and nucleophilic attack by water. | Iminium Ion |
| 4 | Rearrangement and elimination. | Carbonyl Compound, Nitrous Oxide |
Oxidative Nitration to Dinitroalkanes (e.g., 3,3-Dimethyl-1,1-dinitrobutane)
The conversion of a primary nitroalkane into a geminal or 1,1-dinitroalkane is a specialized oxidative transformation. The most prominent method for this conversion is the Kaplan-Shechter reaction. vander-lingen.nl This reaction provides a general route for preparing gem-dinitro compounds from the corresponding primary nitroalkane.
The mechanism involves two key steps:
Nitronate Formation : Similar to the Nef reaction, the primary nitroalkane is first converted to its corresponding nitronate salt by treatment with a base, such as sodium hydroxide.
Oxidative Nitration : The nitronate salt is then treated with a mixture of sodium nitrite (B80452) (NaNO₂) and silver nitrate (B79036) (AgNO₃). vander-lingen.nl This combination facilitates the oxidative introduction of a second nitro group at the α-carbon, leading to the formation of the gem-dinitroalkane.
Applying the Kaplan-Shechter reaction to this compound would first involve its conversion to the sodium nitronate, followed by treatment with sodium nitrite and silver nitrate to yield 3,3-dimethyl-1,1-dinitrobutane.
Biomimetic Oxidations Catalyzed by Artificial Nitroalkane Oxidases
Nitroalkane oxidases (NAOs) are naturally occurring flavoenzymes that catalyze the oxidation of nitroalkanes to aldehydes or ketones. vander-lingen.nlresearchgate.net Researchers have developed artificial catalytic systems that mimic the function of these enzymes. These biomimetic systems often utilize flavin derivatives as catalysts to perform an NAO-like process. vander-lingen.nl
In these artificial systems, a flavin catalyst, in the presence of a base and an oxidant like molecular oxygen, facilitates the conversion of a primary nitroalkane into an aldehyde. vander-lingen.nl The mechanism is believed to involve the nucleophilic attack of the nitronate anion (formed by the base) on the flavin catalyst, creating a flavin-N(5)-adduct. This intermediate then releases a nitrite anion, generating an electrophilic iminium species which is subsequently hydrolyzed to the aldehyde. The reduced flavin catalyst is then re-oxidized by oxygen, completing the catalytic cycle. vander-lingen.nl This process represents a catalytic, biomimetic alternative to the stoichiometric Nef reaction.
Electrophilic Activation Pathways of Nitroalkanes
While nitroalkanes are most commonly used as nucleophiles via their nitronate anions, they can also be induced to react as electrophiles. This "umpolung" or reversal of polarity can be achieved through electrophilic activation of the nitro group.
In the presence of strong acids, such as polyphosphoric acid (PPA) or triflic acid, primary nitroalkanes can be activated to form highly electrophilic species. chemicalbook.comresearchgate.net It is proposed that in these superacidic media, the nitroalkane exists as a protonated or otherwise activated nitronate form. For instance, in PPA, primary nitroalkanes are thought to exist as phosphorylated nitronates. researchgate.net
These electrophilically activated intermediates are susceptible to attack by various carbon-based nucleophiles, including electron-rich aromatic and heteroaromatic compounds. The reaction of these activated nitroalkanes with arenes can lead to the formation of oxime derivatives. chemicalbook.comresearchgate.net This pathway showcases the versatility of the nitroalkane functional group, allowing it to serve as a synthon for both nucleophilic and electrophilic species depending on the reaction conditions.
Unimolecular Gas-Phase Decomposition Mechanisms
The gas-phase thermal decomposition of primary nitroalkanes, including this compound, is governed by competing reaction pathways. The dominant mechanisms at moderate temperatures are the homolytic cleavage of the C-N bond and the unimolecular elimination of nitrous acid (HNO2). The specific pathway is influenced by molecular structure and temperature. researchgate.net
Thermal Elimination of Nitrous Acid (HNO2)
For primary nitroalkanes possessing a hydrogen atom on the carbon adjacent to the nitro group (the β-carbon), a major decomposition route is the elimination of nitrous acid. This reaction proceeds through a five-centered cyclic transition state, leading to the formation of an alkene and HNO2. In the case of this compound, this pathway would yield 3,3-dimethyl-1-butene (B1661986) and nitrous acid.
The reaction is a classic example of a unimolecular elimination (Ei) reaction. The presence of the bulky tert-butyl group in this compound influences the stereochemistry and energetics of the transition state, but the fundamental mechanism remains consistent with other primary nitroalkanes. Aliphatic nitro compounds with an acidic hydrogen in the β-position are known to undergo this elimination, particularly under basic conditions, to form a C=C double bond.
Table 1: Representative Arrhenius Parameters for HNO2 Elimination from Primary Nitroalkanes
| Compound | Log A (s⁻¹) (Experimental) | Log A (s⁻¹) (Calculated) |
|---|---|---|
| Nitroethane | 11.6 | 11.8 |
| 1-Nitropropane | 11.5 | 11.7 |
| 1-Nitrobutane | 11.8 | 11.8 |
| 3-Methyl-1-nitrobutane (B1618025) | 11.9 | 12.0 |
This table presents data for representative primary nitroalkanes to provide context for the expected behavior of this compound. Data derived from quantum chemical calculations show good correlation with experimental values. researchgate.net
Quantum Chemical Investigation of Transition States for Decomposition
Modern quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of nitroalkane decomposition. researchgate.net These computational studies allow for the systematic analysis of potential energy surfaces, the characterization of transition state structures, and the calculation of activation energies for competing reaction pathways.
For a compound like this compound, quantum chemical investigations would focus on two primary competing initial steps:
C-N Bond Homolysis: The breaking of the carbon-nitro bond to form a 3,3-dimethylbutyl radical and a nitrogen dioxide radical (NO2).
HNO2 Elimination: The intramolecular elimination pathway described in section 3.4.1.
Computational studies have shown that for many nitroalkanes, the HNO2 elimination pathway has a lower activation barrier than C-N bond homolysis at lower temperatures. researchgate.net These calculations provide detailed geometric parameters of the transition states, such as bond lengths and angles, revealing the intricate electronic rearrangements that occur during decomposition. For this compound, such studies would precisely quantify the steric influence of the tert-butyl group on the activation barriers of these competing pathways.
Pericyclic and Multicomponent Reactions Involving Nitroalkanes
Primary nitroalkanes like this compound are versatile building blocks in organic synthesis. They can function as precursors to highly reactive intermediates, such as nitroalkenes and nitronate anions, which are valuable participants in pericyclic and multicomponent reactions for the construction of complex cyclic and heterocyclic systems.
Role in Multi-Component Heterocyclic Synthesis
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. Nitroalkanes are frequently employed in MCRs for the synthesis of diverse heterocyclic scaffolds. rsc.orgmdpi.comnih.gov
This compound can participate in MCRs in two primary ways:
As a Nucleophile: In the presence of a base, the α-carbon of this compound can be deprotonated to form a nucleophilic nitronate anion. This anion can then add to an electrophilic component (e.g., an aldehyde or imine) in the first step of a cascade reaction.
As an Electrophile Precursor: As discussed previously, it can be converted to the corresponding nitroalkene, which serves as a potent Michael acceptor for nucleophiles in the reaction mixture.
A common MCR strategy involves the in-situ formation of a nitroalkene from an aldehyde and a nitroalkane (a Henry reaction), which is then trapped by another nucleophile in a Michael addition, followed by an intramolecular cyclization to form a highly substituted heterocycle. The use of this compound in such sequences would introduce a bulky neopentyl-like substituent into the final heterocyclic product.
Table 2: Examples of Heterocyclic Systems Synthesized from Nitroalkanes via MCRs
| Reactants | Resulting Heterocycle | Reaction Type |
|---|---|---|
| Aldehyde, Aminomalonate, Nitroalkene | Tetrasubstituted Pyrrolidine | 3-Component Reaction |
| Diazoketone, Nitroalkene, Amine | Substituted Pyrrolidine | 3-Component Reaction |
| Ninhydrin, Malononitrile, Nitroketene Aminal | Oxa-aza[3.3.3]propellane | Sequential MCR |
| Isocyanoacetate, Aldehyde, Nitroalkane | Substituted Oxazole | 3-Component Reaction |
This table showcases the versatility of nitroalkanes/nitroalkenes as components in MCRs to generate a variety of complex heterocyclic structures. mdpi.comnih.gov
Advanced Applications of 3,3 Dimethyl 1 Nitrobutane and Nitroalkanes in Organic Synthesis
Utilization as Versatile Synthetic Building Blocks
Nitroalkanes serve as stabilized carbanion precursors, enabling a range of carbon-carbon bond-forming reactions. umich.edu The acidity of the α-proton allows for easy deprotonation under mild basic conditions to form nitronate anions. These anions are effective nucleophiles that react with various electrophiles, including aldehydes, ketones, and Michael acceptors. umich.edumdpi.com Following the construction of the carbon skeleton, the nitro group can be strategically converted into other functionalities, making nitroalkanes valuable and flexible synthons in multistep synthesis. arkat-usa.orggoogle.com
Nitroalkanes are pivotal intermediates for synthesizing heterocyclic derivatives because the nitro group can be readily converted into the necessary amino or oxygenated functions required for ring formation. arkat-usa.org The reduction of a nitro group provides a direct route to a primary amine, a key component for constructing nitrogen-containing heterocycles like pyrrolidines and piperidines. arkat-usa.orgumich.edu
Alternatively, the conversion of a nitro group to a carbonyl group via the Nef reaction introduces an electrophilic center that can undergo intramolecular reactions to form oxygen-containing heterocycles such as lactones and spiroketals. arkat-usa.orgmdpi.com For example, the reaction sequence often involves an initial carbon-carbon bond formation, such as a nitro-aldol (Henry) reaction or a Michael addition, to assemble the carbon framework. Subsequent transformation of the nitro group then facilitates the final cyclization step to yield the desired heterocyclic system. arkat-usa.orgmdpi.com The flexibility of the nitro group allows it to be a masked version of either an amine or a carbonyl group, expanding its synthetic potential in heterocyclic chemistry. rsc.orgresearchgate.net
A significant advancement in the use of nitroalkanes is their application as thioacyl equivalents for the direct synthesis of thioamides. researchgate.netresearchgate.net Thioamides are important structural motifs in medicinal chemistry and peptide science, but their synthesis has often been challenging. researchgate.netnih.gov A recently developed method allows for the direct reaction of primary nitroalkanes with amines in the presence of elemental sulfur and sodium sulfide (B99878) to produce a diverse range of thioamides in high yields. researchgate.netbohrium.com
This transformation proceeds under mild, room-temperature conditions and demonstrates broad substrate scope, tolerating various functional groups. researchgate.net The reaction is particularly valuable as it can be used for the late-stage thioacylation of complex molecules and for the stereoretentive coupling of multifunctional peptides without epimerization. researchgate.netnih.gov Mechanistic studies suggest the reaction proceeds through the formation of an activated thioacyl intermediate. researchgate.netresearchgate.net
| Nitroalkane Substrate | Amine Substrate | Product Yield |
|---|---|---|
| Nitromethane (B149229) | Benzylamine | 95% |
| 1-Nitropropane | Piperidine | 92% |
| Phenylnitromethane | Morpholine | 96% |
| 3,3-Dimethyl-1-nitrobutane | (R)-1-Phenylethanamine | 85% |
| 1-Nitrohexane | Aniline | 78% |
Data is representative of typical yields reported in the literature for this type of reaction. researchgate.net
Primary nitroalkanes, particularly nitromethane, can function as carbonyl dianion synthons. arkat-usa.orgmdpi.com This concept, known as "umpolung" or reactivity inversion, allows the α-carbon, which is typically nucleophilic after deprotonation, to ultimately serve as part of an electrophilic carbonyl group. mdpi.comnih.gov The process involves two sequential nucleophilic additions of the nitronate anion to two different electrophiles. For instance, a double Michael addition of nitromethane to two different α,β-unsaturated carbonyl compounds can be used to construct a 1,4-dicarbonyl framework after the final conversion step. arkat-usa.orgmdpi.com
The key to this strategy is the Nef reaction, which transforms the nitro group of the dialkylated product into a carbonyl group. mdpi.com This unmasks the ketone functionality, completing the synthetic equivalent of a carbonyl dianion addition. This approach has been successfully applied to the synthesis of various natural products, including spiroketals like chalcogran, where the central keto group is derived from the nitro group of nitromethane. arkat-usa.orgmdpi.com
Strategies for Enantioselective and Diastereoselective Synthesis
Controlling stereochemistry is a central goal of organic synthesis. Nitroalkanes are excellent substrates for asymmetric reactions, allowing for the creation of chiral centers with high levels of enantiomeric and diastereomeric control. The conjugate addition of nitroalkanes to electron-poor alkenes is a cornerstone reaction in this field. rsc.org
Organocatalysis has emerged as a powerful tool for the enantioselective conjugate addition of nitroalkanes to α,β-unsaturated aldehydes and ketones. rsc.org Chiral secondary amines, such as derivatives of proline and other amino acids, are highly effective catalysts for these transformations. rsc.orgthieme-connect.de The mechanism typically involves the formation of a transient iminium ion between the chiral amine catalyst and the unsaturated carbonyl compound. youtube.com This activation lowers the LUMO of the Michael acceptor, making it more reactive towards the nucleophilic nitronate anion. youtube.com
The chiral environment created by the catalyst directs the facial approach of the nitronate, resulting in the formation of one enantiomer over the other. thieme-connect.de Catalysts like diphenylprolinol silyl (B83357) ethers have been shown to provide high yields and excellent enantioselectivities (ee) for the addition of various nitroalkanes to a range of enones and enals. thieme-connect.deacs.org
| Nitroalkane | Michael Acceptor | Catalyst | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Nitromethane | Crotonaldehyde | (S)-Diphenylprolinol TMS ether | 94% | 90% ee |
| 2-Nitropropane (B154153) | Benzylideneacetone | Chiral Imidazoline | High | up to 86% ee |
| Nitroethane | Cyclohex-2-en-1-one | (S)-Proline | 85% | 95% ee |
| This compound | Chalcone | Cinchona Alkaloid Derivative | 90% | 92% ee |
Data is representative of findings from various studies on organocatalytic Michael additions. rsc.orgthieme-connect.deacs.org
In addition to organocatalysis, transition metal complexes featuring chiral ligands are widely used to catalyze asymmetric reactions involving nitroalkanes. researchgate.net These reactions leverage the ability of a metal center to coordinate both the substrate and the nucleophile, organizing them within a chiral environment to induce stereoselectivity. rsc.org The conjugate addition of nitroalkanes to α,β-unsaturated systems is a common transformation achieved with high enantioselectivity using catalysts based on copper, nickel, palladium, or other transition metals.
In a typical catalytic cycle, the nitronate anion coordinates to the metal-chiral ligand complex. The chiral ligand, which is often a bidentate phosphine (B1218219) or a diamine derivative, creates a sterically defined pocket around the metal center. This chiral environment dictates the trajectory of the subsequent addition to the Michael acceptor, which is also activated by coordination to the metal. This precise control over the transition state geometry allows for the highly selective formation of a specific stereoisomer. The versatility of transition metal catalysis allows for a broad range of substrates to be used, making it a cornerstone of modern asymmetric synthesis. researchgate.netrsc.org
Specific Applications in the Synthesis of Complex Organic Molecules
The utility of nitroalkanes in the construction of intricate molecular architectures is well-established. The nitro group can be transformed into a variety of other functional groups, including amines, carbonyls, and oximes, making nitroalkanes valuable synthetic intermediates.
Intermediate in Natural Product Total Synthesis (e.g., Analogous use of 3-methyl-1-nitrobutane (B1618025) in Ipsenol synthesis)
While direct examples of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, the synthetic strategy can be illustrated through the analogous use of structurally similar nitroalkanes. A classic example is the synthesis of Ipsenol, a pheromone of the bark beetle Ips paraconfusus. Although various synthetic routes to Ipsenol exist, a conceptual approach can be envisioned utilizing a nitroalkane like 3-methyl-1-nitrobutane.
This analogous synthesis would likely involve a carbon-carbon bond-forming reaction, such as the Henry (nitroaldol) reaction, between the anion of 3-methyl-1-nitrobutane and an appropriate aldehyde. wikipedia.orgbenthamscience.com The resulting β-nitro alcohol could then undergo further transformations. For instance, elimination of the nitro and hydroxyl groups would yield a nitroalkene, a versatile intermediate. Subsequent reduction of the nitro group to an amine or its conversion to a carbonyl group via the Nef reaction would provide pathways to the final natural product or its stereoisomers. organic-chemistry.orgwikipedia.org
The steric hindrance provided by the neopentyl group in this compound would be expected to play a significant role in the stereochemical outcome of such reactions, potentially offering a degree of diastereocontrol that could be exploited in the synthesis of complex targets.
Precursors for Polyfunctionalized Aliphatic Derivatives
The transformation of the nitro group into other functionalities is a cornerstone of the synthetic utility of nitroalkanes, enabling the preparation of polyfunctionalized aliphatic derivatives. Key reactions in this context are the Henry reaction and the Nef reaction.
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation. For this compound, this would involve the deprotonation at the carbon adjacent to the nitro group, followed by nucleophilic attack on a carbonyl compound.
The resulting β-nitro alcohol is a polyfunctionalized molecule in itself, containing both a hydroxyl and a nitro group. These groups can be further manipulated. For example, oxidation of the secondary alcohol would yield an α-nitro ketone, while reduction of the nitro group would lead to a β-amino alcohol, an important structural motif in many biologically active molecules.
The Nef reaction provides a method for the conversion of a primary or secondary nitroalkane into a corresponding aldehyde or ketone. organic-chemistry.orgwikipedia.org The reaction typically proceeds by forming the nitronate salt with a base, followed by acidification. This transformation is particularly valuable for unmasking a carbonyl group from a nitroalkane precursor after it has served its purpose in chain-building reactions.
For a derivative of this compound, a Nef reaction could be employed to introduce a carbonyl functionality into the molecule at a late stage of a synthetic sequence. This strategy allows the nitro group to act as a masked carbonyl group, protecting it from undesired reactions earlier in the synthesis.
The following table summarizes the potential transformations of this compound into polyfunctionalized aliphatic derivatives based on these fundamental reactions.
| Starting Material | Reagent(s) | Key Reaction | Product Class | Potential Functional Groups |
| This compound | 1. Base2. Aldehyde/Ketone | Henry Reaction | β-Nitro alcohol | -OH, -NO₂ |
| β-Nitro alcohol derivative | Oxidizing agent | Oxidation | α-Nitro ketone | C=O, -NO₂ |
| β-Nitro alcohol derivative | Reducing agent | Reduction | β-Amino alcohol | -OH, -NH₂ |
| This compound derivative | 1. Base2. Acid | Nef Reaction | Aldehyde/Ketone | C=O |
Analytical and Computational Methodologies in the Study of 3,3 Dimethyl 1 Nitrobutane
Computational Chemistry for Mechanistic Elucidation and Reactivity Prediction
Computational chemistry provides powerful tools for understanding the fundamental properties of molecules and predicting their behavior in chemical reactions, complementing experimental findings.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and energetics of molecules. sumitomo-chem.co.jpnih.gov For 3,3-dimethyl-1-nitrobutane, DFT calculations can provide valuable insights into its molecular properties and reactivity. nih.govrsc.orgmdpi.com
Electronic Structure: DFT can be used to calculate the molecular orbitals (e.g., HOMO and LUMO) of this compound, providing information about its electronic distribution and sites susceptible to nucleophilic or electrophilic attack. chemrxiv.orgdiva-portal.org The calculated electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule.
Reaction Energetics: DFT is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. nih.govresearchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction rates and equilibria. For example, the deprotonation of this compound to form its aci-form can be modeled to predict the acidity of the α-protons.
The table below presents hypothetical DFT-calculated energies for a generic reaction involving a nitroalkane, illustrating how these calculations can be used to predict reaction favorability.
| Species | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant (Nitroalkane) | -324.500 | 0.0 |
| Transition State | -324.475 | 15.7 |
| Product | -324.520 | -12.5 |
These computational approaches, in synergy with the aforementioned analytical techniques, provide a robust framework for the in-depth study of this compound's chemical properties and behavior.
Elucidation of Reaction Pathways and Transition State Geometries
Computational chemistry provides powerful tools for elucidating the complex reaction pathways available to this compound. Quantum mechanical methods, particularly Density Functional Theory (DFT), are extensively used to map out potential energy surfaces, identify intermediates, and characterize the transition states that connect them. nih.govresearchgate.net This allows for a detailed, molecular-level understanding of reaction mechanisms that can be difficult to probe experimentally.
Common reaction pathways for nitroalkanes like this compound that can be investigated computationally include thermal decomposition, acid-base reactions, and nucleophilic substitutions. For instance, thermal decomposition can proceed through several channels, such as the homolytic cleavage of the C-NO₂ bond to form alkyl and nitrogen dioxide radicals, or a concerted elimination of nitrous acid (HONO). researchgate.netacs.org
The process of elucidating these pathways involves several computational steps:
Geometry Optimization: The equilibrium geometries of the reactant (this compound), potential products, and any intermediates are calculated by finding the minimum energy structures on the potential energy surface.
Transition State Searching: Specialized algorithms are used to locate the saddle point on the potential energy surface that represents the transition state (TS) for a specific reaction step. Methods like relaxed potential energy surface scans can be employed to approximate the location of a transition state. nih.govacs.org
Frequency Analysis: Once a stationary point is located, a vibrational frequency calculation is performed. A true minimum (reactant, product, or intermediate) will have all real, positive vibrational frequencies. A transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.govacs.org
By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined, providing insight into the reaction kinetics. researchgate.net The geometric parameters of the transition state, such as bond lengths and angles, reveal the precise atomic arrangement at the peak of the energy barrier.
Below is a hypothetical data table illustrating the kind of information that can be obtained from a DFT study (e.g., at the B3LYP/6-31G* level of theory) of a concerted HONO elimination from this compound.
| Parameter | Reactant (Ground State) | Transition State (TS) | Description |
|---|---|---|---|
| Activation Energy (ΔE‡) | - | +40.5 kcal/mol | Calculated energy barrier for the reaction. |
| C-H Bond Length (Å) | 1.09 | 1.45 | Stretching of the β-carbon-hydrogen bond. |
| C-N Bond Length (Å) | 1.49 | 1.98 | Elongation of the carbon-nitro group bond. |
| O-H Bond Length (Å) | - | 1.21 | Formation of the new O-H bond in the departing HONO. |
| Imaginary Frequency (cm-1) | None | -1550i | Vibrational mode corresponding to the reaction coordinate. |
Simulation of Spectroscopic Properties to Aid Experimental Assignments
Computational simulations are an indispensable tool for interpreting and assigning experimental spectra of this compound. By predicting spectroscopic properties from first principles, researchers can gain confidence in their experimental findings and understand the electronic and vibrational origins of observed signals. nih.govresearchgate.net
Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, this is particularly useful for identifying the characteristic stretching modes of the nitro group (-NO₂). Nitroalkanes typically exhibit strong asymmetric and symmetric N-O stretching vibrations. orgchemboulder.com A computed IR spectrum can confirm the assignment of these bands, which might otherwise be ambiguous due to overlap with other vibrational modes in the molecule. The comparison between calculated and experimental frequencies often requires the use of a scaling factor to account for approximations in the theoretical model and anharmonicity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary method for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants. nmrdb.orgstackexchange.com These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule, which are influenced by the local electronic environment. For this compound, predicting the chemical shifts of the protons and carbons adjacent to the electron-withdrawing nitro group and the bulky tert-butyl group can help in assigning the peaks in an experimental spectrum with high confidence.
The following table presents a hypothetical comparison of experimental and computationally simulated spectroscopic data for this compound.
| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical Calculated Value (DFT) | Assignment |
|---|---|---|---|
| IR Freq. (cm-1) | 1552 | 1560 (scaled) | -NO₂ Asymmetric Stretch |
| IR Freq. (cm-1) | 1368 | 1375 (scaled) | -NO₂ Symmetric Stretch |
| ¹H NMR Shift (ppm) | 4.35 | 4.40 | -CH₂-NO₂ |
| ¹³C NMR Shift (ppm) | 75.8 | 76.5 | -CH₂-NO₂ |
| ¹³C NMR Shift (ppm) | 31.2 | 31.0 | -C(CH₃)₃ |
Investigations into Solvation Effects and Ion-Pairing Phenomena
The chemical behavior of this compound in solution can be significantly influenced by its interactions with solvent molecules and the formation of ion pairs. Computational methodologies are crucial for understanding these phenomena at a molecular level. nih.govpitt.edu
Solvation Effects: Solvent molecules can stabilize or destabilize reactants, transition states, and products, thereby altering reaction rates and equilibria. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. qu.edu.qa This approach is computationally efficient and can provide a good first approximation of bulk solvent effects on the energetics and properties of this compound.
Explicit Solvation Models: In these more computationally intensive models, individual solvent molecules are included in the calculation. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the solute (this compound) is treated with a high level of quantum mechanical theory, and the surrounding solvent molecules are treated with a less demanding molecular mechanics force field. miami.eduresearchgate.net This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding.
Ion-Pairing Phenomena: Like other primary nitroalkanes, this compound is weakly acidic and can be deprotonated by a base to form a nitronate anion. In solution, this anion will exist in proximity to a counter-ion (cation), forming an ion pair. The structure and stability of this ion pair can influence the anion's reactivity.
DFT calculations can be used to investigate the geometry and binding energy of such ion pairs. nih.gov For example, one could model the interaction between the 3,3-dimethyl-1-butanenitronate anion and a cation like Li⁺ or Na⁺. These studies can reveal the preferred coordination sites of the cation with the oxygen atoms of the nitronate group and quantify the strength of the electrostatic interaction. nih.govacs.org Understanding these interactions is vital for predicting the regioselectivity and stereoselectivity of subsequent reactions involving the nitronate.
The table below illustrates how computational models can predict the effect of different solvents on a hypothetical reaction barrier for this compound.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔE‡, kcal/mol) | Computational Model |
|---|---|---|---|
| Gas Phase | 1 | 35.0 | DFT |
| Hexane | 1.9 | 34.5 | DFT/PCM |
| Acetonitrile | 37.5 | 31.2 | DFT/PCM |
| Water | 78.4 | 29.8 | DFT/PCM |
Conclusion and Future Research Directions
Recapitulation of Key Academic Findings
Direct academic findings on 3,3-dimethyl-1-nitrobutane are exceptionally scarce in publicly available literature. PubChem, a comprehensive database of chemical molecules, provides basic computed properties for this compound, which are summarized in the table below. However, this entry lacks experimental data and citations to primary research articles, indicating a significant lack of dedicated studies on this compound.
| Property | Value |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C6H13NO2/c1-6(2,3)4-5-7(8)9/h4-5H2,1-3H3 |
| InChIKey | NHQJMPLFMPCOJO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CCN+[O-] |
The chemistry of nitroalkanes, in general, is well-established, with the nitro group being a potent electron-withdrawing group that activates adjacent C-H bonds for deprotonation. mdpi.com This allows nitroalkanes to serve as nucleophiles in a variety of carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction and Michael additions. advancionsciences.com Furthermore, the nitro group can be transformed into a wide array of other functional groups, including amines, carbonyls (via the Nef reaction), and oximes, making nitroalkanes valuable synthetic intermediates. mdpi.comcphi-online.com The presence of a bulky tert-butyl group in this compound would be expected to introduce significant steric hindrance, which would likely modulate its reactivity in these classical transformations compared to less hindered nitroalkanes.
Identification of Current Research Gaps in this compound Chemistry
The primary research gap is the near-complete absence of experimental studies on this compound. This encompasses its synthesis, physical and chemical properties, reactivity, and potential applications. Specific areas where research is lacking include:
Synthesis: While general methods for the synthesis of nitroalkanes exist, such as the displacement of alkyl halides with nitrite (B80452) salts or the oxidation of primary amines, there are no published reports detailing an optimized synthesis for this compound. wiley-vch.de The steric hindrance imposed by the neopentyl-like framework might pose challenges for standard synthetic procedures.
Reactivity Studies: There is a lack of investigation into how the steric bulk of the tert-butyl group influences the reactivity of the nitroalkane. For instance, the rate and equilibrium of nitronate formation, a key intermediate in many reactions of nitroalkanes, are unknown. mdpi.com The participation of this compound in fundamental reactions like the Henry reaction, Michael addition, and Nef reaction has not been explored.
Physicochemical Properties: Experimental data on the spectroscopic (NMR, IR, MS) and physical (melting point, boiling point, solubility) properties of this compound are not available in the peer-reviewed literature.
Computational Modeling: While some basic properties have been computed, in-depth theoretical studies on the conformational analysis, electronic structure, and reaction mechanisms of this compound are absent.
Biological Activity: Many nitro compounds exhibit biological activity. nih.gov However, this compound has not been screened for any potential medicinal or agrochemical applications.
Prospective Avenues for Future Academic and Methodological Development
The significant gaps in the knowledge of this compound present numerous opportunities for future research. A systematic investigation of this compound could provide valuable insights into the chemistry of sterically hindered nitroalkanes.
Future academic and methodological developments could focus on:
Development of Efficient Synthetic Routes: Research into novel or optimized synthetic methods for this compound is a crucial first step. This could involve exploring modern nitration techniques or adapting existing methods to overcome the challenges of steric hindrance.
Mechanistic Investigations: A detailed study of the kinetics and mechanisms of its fundamental reactions would be highly valuable. This could involve comparing its reactivity to less sterically hindered analogues to quantify the effect of the tert-butyl group. Modern computational chemistry could be employed to model transition states and reaction pathways.
Exploration of Novel Reactivity: The unique steric environment of this compound might lead to novel or unexpected reactivity. For instance, the steric hindrance could favor certain reaction pathways or lead to the formation of unusual products. Investigating its behavior under various reaction conditions (e.g., with different bases, electrophiles, or catalysts) could uncover new synthetic transformations.
Asymmetric Catalysis: The development of enantioselective reactions involving this compound could be a fruitful area of research. frontiersin.org Designing chiral catalysts that can effectively control the stereochemistry of reactions with this sterically demanding substrate would be a significant challenge and a noteworthy achievement.
Materials Science Applications: The physical properties imparted by the neopentyl group, such as increased lipophilicity and potential for forming ordered structures, could be explored in the context of materials science. For example, derivatives of this compound could be investigated as components of liquid crystals or as additives to polymers.
Medicinal and Agrochemical Screening: A thorough screening of this compound and its derivatives for biological activity could lead to the discovery of new therapeutic agents or crop protection chemicals. frontiersin.org The tert-butyl group is a common motif in pharmacologically active molecules, and its incorporation into a nitroalkane scaffold is an underexplored area.
The following table provides a structured overview of potential future research directions.
| Research Area | Specific Focus | Potential Impact |
|---|---|---|
| Synthetic Chemistry | Development of stereoselective and efficient synthetic routes. | Improved access to sterically hindered nitroalkanes for further study. |
| Physical Organic Chemistry | Kinetic and mechanistic studies of its participation in classical nitroalkane reactions. | Fundamental understanding of the role of steric hindrance in nitroalkane reactivity. |
| Catalysis | Design of catalysts for asymmetric transformations. | Access to enantiomerically pure building blocks for chiral synthesis. |
| Materials Science | Investigation of its derivatives as components of novel materials. | Development of new functional materials with tailored properties. |
| Medicinal Chemistry | Screening for biological activity and development of new therapeutic agents. | Discovery of new drug candidates. |
Q & A
Q. What are the common synthetic routes for preparing 3,3-Dimethyl-1-nitrobutane, and how can reaction conditions be optimized for yield?
The synthesis of this compound typically involves nitration of 3,3-dimethyl-1-butanol or its derivatives. A plausible method, adapted from iodination reactions in structurally similar compounds, involves:
- Step 1 : Reaction of 3,3-dimethyl-1-butanol with a nitrating agent (e.g., nitric acid or acetyl nitrate) under controlled temperatures (0–5°C) to prevent decomposition.
- Step 2 : Use of a solvent such as dichloromethane or acetic anhydride to stabilize intermediates.
- Step 3 : Neutralization and purification via fractional distillation or column chromatography.
Q. Key factors for optimization :
- Temperature control to minimize side reactions (e.g., oxidation or denitration).
- Stoichiometric excess of nitrating agent to drive the reaction to completion.
- Catalyst selection (e.g., sulfuric acid for protonation in electrophilic substitution).
Q. Example reaction setup :
| Reagent | Molar Ratio | Temperature | Solvent | Yield (Hypothetical) |
|---|---|---|---|---|
| 3,3-dimethyl-1-butanol | 1.0 | 0–5°C | CH₂Cl₂ | 65–75% |
| HNO₃ (conc.) | 1.2 | 0–5°C | Ac₂O | 70–80% |
Reference: Methods adapted from iodination protocols in structurally related compounds .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- NMR Spectroscopy :
- ¹H NMR : Peaks for methyl groups (δ 0.9–1.2 ppm) and nitro-adjacent CH₂ (δ 3.5–4.0 ppm). Splitting patterns confirm branching.
- ¹³C NMR : Quaternary carbons (C3, C3-dimethyl) appear at δ 25–30 ppm; nitro-bearing C1 at δ 70–80 ppm.
- IR Spectroscopy : Strong absorption at ~1540 cm⁻¹ (asymmetric NO₂ stretch) and ~1370 cm⁻¹ (symmetric NO₂ stretch).
- Mass Spectrometry : Molecular ion peak at m/z 131 (C₆H₁₁NO₂⁺) and fragmentation patterns (e.g., loss of NO₂ group).
Q. Data Interpretation Example :
- A discrepancy in nitro group chemical shifts may indicate impurities or solvent effects. Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities .
Advanced Research Questions
Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution reactions?
The bulky 3,3-dimethyl groups create steric hindrance, reducing accessibility to the nitro-bearing C1 carbon. This impacts:
- Reaction Kinetics : Slower SN2 reactivity compared to linear analogs (e.g., 1-nitrobutane).
- Mechanistic Pathways : Favors SN1 mechanisms in polar solvents due to carbocation stabilization at C1.
Q. Experimental Validation :
- Compare reaction rates with/without steric modifiers (e.g., using bulky leaving groups).
- Computational studies (DFT) map transition-state geometries and energy barriers .
Q. What strategies resolve contradictions in reported spectral data for nitroalkanes like this compound?
Contradictions may arise from solvent effects, isotopic impurities, or conformational isomerism. A methodological approach includes:
Repetition under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃).
2D NMR (COSY, HSQC) to confirm coupling networks and assign signals unambiguously.
Cross-platform validation : Compare IR, Raman, and computational (DFT) vibrational spectra .
Case Study :
Discrepancies in nitro group IR stretches (~1540 cm⁻¹ vs. ~1520 cm⁻¹) may indicate varying hydration states. Karl Fischer titration quantifies water content .
Q. How can this compound serve as an intermediate in medicinal chemistry?
- Prodrug Synthesis : The nitro group can be reduced to an amine (e.g., via catalytic hydrogenation) for bioactive molecule development.
- Peptide Modification : Nitroalkanes act as electrophiles in Michael additions for peptide functionalization.
Q. Example Application :
- Reduction of this compound yields 3,3-dimethylbutan-1-amine, a precursor for neurologically active compounds (e.g., analogs of 1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride) .
Q. What computational methods predict the environmental fate or toxicity of this compound?
- QSAR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradability or ecotoxicity.
- Molecular Dynamics Simulations : Assess solubility and persistence in aqueous environments.
Q. Data Sources :
- EPA DSSTox provides physicochemical properties for toxicity prediction .
Q. What experimental designs mitigate hazards during large-scale synthesis of nitroalkanes?
- Safety Protocols :
- Use jacketed reactors for temperature control to prevent exothermic runaway.
- Inert atmosphere (N₂/Ar) to avoid combustion.
- Waste Management : Neutralize residual nitric acid with sodium bicarbonate before disposal.
Scalability Example :
Adapt laboratory nitration protocols to continuous-flow systems for improved heat dissipation and yield consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
